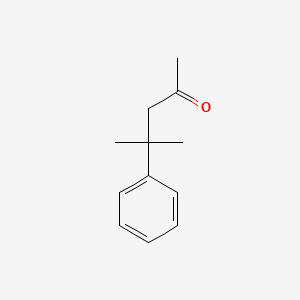

4-Methyl-4-phenylpentan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 200696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDVPCSDZXZDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064664 | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-42-1 | |

| Record name | 4-Methyl-4-phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7403-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetikon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VETIKON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS5PDT7XIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 4-Methyl-4-phenylpentan-2-one

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4-phenylpentan-2-one

Introduction

This compound, identified by CAS Number 7403-42-1, is a versatile ketone with a distinct molecular architecture that makes it a compound of significant interest in various scientific and industrial domains.[1][2] Also known by synonyms such as 4-Methyl-4-phenyl-2-pentanone and the trade name Veticone, its structure features a phenyl-substituted aliphatic backbone.[2][3] This unique combination imparts properties that are leveraged in the synthesis of pharmaceuticals and fine chemicals, where it serves as a valuable intermediate for creating more complex organic molecules.[1] Furthermore, its characteristic fresh, woody aroma has led to its application in the flavor and fragrance industries.[3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed experimental protocols for their verification and insights into its synthesis and handling. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Molecular and Structural Characteristics

The identity and behavior of this compound are fundamentally defined by its molecular structure. It consists of a pentanone chain with a phenyl group and two methyl groups attached to the quaternary carbon at position 4.

Table 1: Compound Identification and Molecular Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2][4] |

| CAS Number | 7403-42-1 | [1][2][3][5][6] |

| Molecular Formula | C₁₂H₁₆O | [1][2][3][5][6] |

| Molecular Weight | 176.26 g/mol | [1][2][3][5] |

| Canonical SMILES | CC(=O)CC(C)(C)C1=CC=CC=C1 | [4][6] |

| InChIKey | PFDVPCSDZXZDMF-UHFFFAOYSA-N |[4] |

Sources

A Spectroscopic Guide to 4-Methyl-4-phenylpentan-2-one: An In-depth Technical Analysis

This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic ketone 4-Methyl-4-phenylpentan-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind experimental choices and provides a framework for the structural elucidation of similar small molecules.

Introduction

This compound, a ketone with both aromatic and aliphatic functionalities, serves as a valuable model for understanding the application of modern spectroscopic techniques in organic chemistry. Its structure presents a unique combination of chemical environments, offering a rich dataset for analysis. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing not just the data, but also the expert interpretation necessary for its unambiguous identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons).

-

Sample Preparation: A dilute solution of this compound (typically 5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃), which is chosen for its ability to dissolve the analyte and its minimal interference in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Data Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to yield the frequency-domain spectrum.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons of the acetyl group, and the gem-dimethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.2-7.4 | Multiplet | 5H | Ar-H | The aromatic protons of the phenyl group typically resonate in this downfield region due to the deshielding effect of the ring current. |

| ~ 2.8 | Singlet | 2H | -CH₂- | These methylene protons are adjacent to the carbonyl group, which deshields them, causing a downfield shift. The absence of adjacent protons results in a singlet. |

| ~ 2.1 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are also deshielded by the adjacent carbonyl group. They appear as a singlet due to the lack of neighboring protons. |

| ~ 1.5 | Singlet | 6H | -C(CH₃)₂ | The six protons of the two methyl groups attached to the quaternary carbon are equivalent and thus appear as a single sharp singlet. They are in a more shielded environment compared to the other aliphatic protons. |

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.

-

Sample Preparation: A more concentrated sample (typically 20-50 mg) in a deuterated solvent is used compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on the same high-field NMR spectrometer.

-

Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 208 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |

| ~ 147 | Ar-C (quaternary) | The quaternary aromatic carbon directly attached to the pentyl chain is deshielded. |

| ~ 128.5 | Ar-CH (ortho/meta) | The protonated aromatic carbons typically resonate in this region. |

| ~ 126 | Ar-CH (para) | The para aromatic carbon often appears at a slightly different chemical shift. |

| ~ 54 | -CH₂- | The methylene carbon adjacent to the carbonyl group is deshielded. |

| ~ 45 | -C(CH₃)₂ | The quaternary aliphatic carbon. |

| ~ 32 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

| ~ 29 | -C(CH₃)₂ | The equivalent methyl carbons attached to the quaternary center. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final IR spectrum.

Data Interpretation and Causality

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group, along with characteristic absorptions for the aromatic ring and aliphatic C-H bonds.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~ 3050 | Medium | C-H stretch | Aromatic C-H |

| ~ 2960 | Strong | C-H stretch | Aliphatic C-H |

| ~ 1715 | Strong, Sharp | C=O stretch | Ketone |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch | Aromatic ring |

| ~ 760, 700 | Strong | C-H bend | Monosubstituted benzene |

The strong absorption at approximately 1715 cm⁻¹ is a hallmark of a saturated ketone. The presence of the aromatic ring is confirmed by the C=C stretching vibrations and the strong out-of-plane C-H bending bands characteristic of a monosubstituted benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

-

Ionization: Electron Impact (EI) ionization is commonly used, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation and Causality

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

Molecular Ion: The molecular formula of this compound is C₁₂H₁₆O, giving a molecular weight of 176.26 g/mol . The molecular ion peak (M⁺) is expected at m/z = 176.

Key Fragmentation Pathways:

A prominent fragmentation pathway for ketones is α-cleavage , where the bond adjacent to the carbonyl group is broken.[1] For this compound, two primary α-cleavage pathways are possible:

-

Cleavage between C1 and C2: This would lead to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion at m/z = 161.

-

Cleavage between C2 and C3: This results in the formation of a resonance-stabilized acylium ion with m/z = 43 (CH₃CO⁺), which is often a very intense peak in the mass spectra of methyl ketones. The other fragment would be a stable tertiary benzylic carbocation at m/z = 133.

Another important fragmentation is the loss of the acetyl group (CH₃CO•) leading to a fragment at m/z = 133.

The PubChem database for this compound (CID 81898) lists the following top 5 peaks in its GC-MS data:

| m/z | Relative Intensity | Possible Fragment |

| 119 | 99.99 | [C₉H₁₁]⁺ |

| 43 | 78.44 | [CH₃CO]⁺ |

| 91 | 54.10 | [C₇H₇]⁺ (Tropylium ion) |

| 118 | 22.14 | [C₉H₁₀]⁺ |

| 176 | 15.41 | [M]⁺ (Molecular Ion) |

The base peak at m/z 119 likely arises from a rearrangement and subsequent fragmentation. The peak at m/z 43 corresponds to the acylium ion from α-cleavage, and the peak at m/z 91 is the characteristic tropylium ion, a common fragment from compounds containing a benzyl group.

IV. Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:

Sources

Synthesis mechanism of 4-Methyl-4-phenylpentan-2-one

An In-Depth Technical Guide to the Synthesis Mechanism of 4-Methyl-4-phenylpentan-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known by the trade name Veticone, is a versatile ketone with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its unique molecular structure, featuring a quaternary carbon center bonded to a phenyl group, makes it a valuable intermediate in the synthesis of more complex organic molecules.[2] This guide provides a comprehensive exploration of the core synthesis mechanism for this compound, focusing on the industrially prevalent Friedel-Crafts reaction. It delves into the underlying chemical principles, explains the causality behind experimental choices, and offers detailed protocols for researchers and drug development professionals.

Compound Profile and Significance

Before examining its synthesis, it is crucial to understand the physicochemical properties and industrial relevance of this compound.

Physicochemical Data

The key properties of the target compound are summarized below, providing a baseline for its handling, purification, and characterization.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 7403-42-1 | [1][4] |

| Molecular Formula | C₁₂H₁₆O | [1][4] |

| Molecular Weight | 176.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 252 °C | [1][4] |

| Density | ~0.97 g/cm³ | [2][4] |

| Refractive Index | 1.508 - 1.512 (at 20°C) | [1][2] |

Industrial Applications

The compound's primary value stems from its utility in several high-value sectors:

-

Fragrance and Flavors: It imparts a fresh, woody aroma, often used in perfumes, cosmetics, and to enhance fruity notes in fragrance formulations.[1][2]

-

Pharmaceutical Synthesis: Its structure serves as a key building block for active pharmaceutical ingredients (APIs), leveraging its reactivity and stability for creating more complex molecules.[2]

-

Organic Synthesis: It functions as a versatile intermediate and, in some cases, as a specialized solvent in organic reactions.[2]

Primary Synthesis Route: Acid-Catalyzed Friedel-Crafts Reaction

The most common and economically viable method for synthesizing this compound is the reaction of benzene with mesityl oxide, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1] This reaction is a classic example of electrophilic aromatic substitution.[5]

Overall Reaction Scheme

The reaction can be summarized as follows:

Benzene + Mesityl Oxide --(AlCl₃)--> this compound

Detailed Reaction Mechanism

The mechanism proceeds through several critical steps, each governed by fundamental principles of physical organic chemistry.

Step 1: Generation of the Electrophile

The reaction is initiated by the activation of mesityl oxide (4-methylpent-3-en-2-one) by the Lewis acid catalyst. In the presence of a strong acid, the alkene moiety of the α,β-unsaturated ketone is protonated. This protonation selectively occurs at the α-carbon, leading to the formation of a resonance-stabilized tertiary carbocation. This carbocation is a potent electrophile and is the key reactive species that will engage the aromatic ring. The acid catalyst (H⁺) is often generated in situ from the interaction of the Lewis acid (AlCl₃) with trace amounts of moisture.

Step 2: Electrophilic Attack (Formation of Sigma Complex)

The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic tertiary carbocation. This step disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Rearomatization

To restore the highly stable aromatic system, a proton (H⁺) is eliminated from the carbon atom that formed the new bond with the electrophile. The electron pair from the C-H bond returns to the ring, re-establishing aromaticity. This step regenerates the acid catalyst, allowing it to participate in subsequent catalytic cycles.

Mechanistic Workflow Diagram

The following diagram illustrates the step-by-step flow of the Friedel-Crafts synthesis mechanism.

Caption: Friedel-Crafts mechanism for the synthesis of this compound.

Rationale for Experimental Choices

-

Mesityl Oxide as a Precursor: Mesityl oxide is an ideal starting material as it provides the necessary five-carbon backbone and the α,β-unsaturation required to generate the specific tertiary carbocation upon protonation. It is readily produced from the acid-catalyzed self-condensation of acetone.[6][7][8]

-

Choice of Catalyst (AlCl₃): A strong Lewis acid is required to facilitate the formation of the carbocation electrophile.[9] AlCl₃ is effective and widely used, though it must be handled under anhydrous conditions as it reacts vigorously with water. The ketone product can form a complex with AlCl₃, often necessitating the use of stoichiometric amounts of the catalyst.[9]

-

Anhydrous Conditions: The exclusion of water is critical. Water deactivates the Lewis acid catalyst and can lead to unwanted side reactions. All glassware must be thoroughly dried, and anhydrous solvents should be used.

Alternative Synthetic Strategies

While the Friedel-Crafts route is dominant, other pathways can be conceptualized for laboratory-scale synthesis, typically involving Grignard reagents.

Grignard Reagent to Alcohol Followed by Oxidation

A plausible, albeit multi-step, alternative involves the synthesis of the corresponding secondary alcohol, 4-methyl-4-phenylpentan-2-ol, which is then oxidized to the target ketone.

Step 1: Synthesis of a Phenyl Grignard Reagent: 2-methyl-2-phenylpropyl magnesium bromide could be prepared from the corresponding alkyl halide and magnesium metal in anhydrous ether.[10][11]

Step 2: Reaction with an Aldehyde: The Grignard reagent would then act as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. An acidic workup would protonate the resulting alkoxide to yield 4-methyl-4-phenylpentan-2-ol.

Step 3: Oxidation: The secondary alcohol would then be oxidized to the ketone using a standard oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

Conceptual Workflow for Grignard/Oxidation Route

Caption: Conceptual multi-step synthesis via a Grignard reagent and subsequent oxidation.

Comparison of Synthetic Routes

| Feature | Friedel-Crafts Reaction | Grignard/Oxidation Route |

| Number of Steps | One primary step | Multiple steps (3+) |

| Atom Economy | High | Moderate to Low |

| Scalability | High (Industrially proven) | Low (Better for lab scale) |

| Reagent Cost | Relatively low (Benzene, Acetone derivatives) | High (Grignard reagents, specific oxidants) |

| Key Challenges | Handling of corrosive/water-sensitive AlCl₃; potential for polyalkylation. | Strict anhydrous conditions for Grignard; use of stoichiometric/hazardous oxidants. |

Experimental Protocol: Friedel-Crafts Synthesis

This section provides a representative laboratory-scale protocol for the synthesis of this compound.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene (solvent and reactant)

-

Mesityl Oxide

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Operate within a fume hood.

-

Catalyst Suspension: To the flask, add anhydrous benzene. Cool the flask in an ice bath to 0-5 °C. Cautiously and portion-wise, add anhydrous aluminum chloride with stirring to form a suspension. The process is exothermic.

-

Reactant Addition: Dissolve mesityl oxide in a small amount of anhydrous benzene and place it in the addition funnel. Add the mesityl oxide solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Cool the reaction mixture again in an ice bath. Very slowly and cautiously, quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Collect the organic (benzene) layer. Extract the aqueous layer twice more with small portions of benzene (or another suitable solvent like diethyl ether).

-

Washing: Combine all organic extracts. Wash sequentially with 10% HCl solution, water, saturated NaHCO₃ solution, and finally with brine. This removes unreacted acid and other water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Purification: Remove the solvent (benzene) using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield the final, pure this compound.

Conclusion

The synthesis of this compound is most efficiently achieved via an acid-catalyzed Friedel-Crafts reaction between benzene and mesityl oxide. This method is robust, scalable, and relies on well-understood principles of electrophilic aromatic substitution. The key to a successful synthesis lies in the effective generation of the tertiary carbocation electrophile and the strict control of reaction conditions, particularly the exclusion of water. While alternative methods like those employing Grignard reagents are chemically feasible, they are less practical for large-scale production due to their multi-step nature and higher cost. This guide provides the foundational mechanistic understanding and practical protocols necessary for professionals engaged in the synthesis and application of this important chemical intermediate.

References

- Premier Group. This compound (Veticone).

- Chem-Impex. This compound.

- Grignard Reaction. Lander University.

- BenchChem.

- Organic Chemistry Portal.

- L.S.College, Muzaffarpur. Friedel–Crafts reaction.

- LookChem. This compound.

- Filo. Suggest a mechanism for the following reactions: Acetone + H2SO4.

- Sigma-Aldrich.

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

- ResearchGate. 6.

- PubChem. Vetikon | C12H16O | CID 81898.

Sources

- 1. premierindia.co.in [premierindia.co.in]

- 2. chemimpex.com [chemimpex.com]

- 3. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suggest a mechanism for the following reactions: Acetone + H2SO4 \righta.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-one (CAS 7403-42-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methyl-4-phenylpentan-2-one (CAS 7403-42-1), a versatile ketone with significant applications in the pharmaceutical, fine chemical, and fragrance industries. This document delves into its chemical properties, synthesis, applications, and detailed safety information to support its effective and safe use in research and development.

Chemical Identity and Properties

This compound, also known as Veticone, is an organic compound characterized by a unique structure that makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Nomenclature and Identifiers

-

IUPAC Name : this compound

-

CAS Number : 7403-42-1[1]

-

Molecular Formula : C₁₂H₁₆O[1]

-

Molecular Weight : 176.26 g/mol [1]

-

Synonyms : 4-Methyl-4-phenyl-2-pentanone, Vetikon, Methyl 2-methyl-2-phenylpropyl ketone[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 122 - 123 °C | [1] |

| Density | 0.97 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.508 - 1.512 | [1] |

| Purity (GC) | 97 - 100% | [1] |

Synthesis and Reactivity

This compound's structure allows for a variety of chemical reactions, making it a versatile building block in organic synthesis. Its reactivity is centered around the ketone functional group, which can undergo reactions such as reductions and condensations.[1]

A common synthesis method involves the reaction of benzene with mesityl oxide in the presence of aluminum chloride.

Applications in Research and Industry

The unique properties of this compound have led to its use in several fields:

-

Pharmaceutical Synthesis : It serves as a key intermediate in the development of active pharmaceutical ingredients (APIs) due to its favorable reactivity and stability.[1]

-

Fine Chemicals : Its ability to participate in various chemical reactions makes it a valuable component in the synthesis of complex organic molecules.[1]

-

Fragrance and Flavoring : It is utilized as a fragrance ingredient in cosmetics and a flavoring agent in food products.[1]

-

Solvent Applications : It can be used as a solvent in organic synthesis to facilitate chemical reactions.[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the known hazards and recommended safety protocols.

Hazard Identification

According to available safety data sheets, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4]

-

Skin Irritation (Category 2) : Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[4]

-

Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[4]

The GHS label elements include the GHS07 pictogram (exclamation mark) and the signal word "Warning".[4]

Recommended Safety Precautions

A workflow for the safe handling of this compound is illustrated below.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

First-Aid Measures

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact : Wash off with soap and plenty of water. Consult a physician.[4]

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of this compound are not extensively available in the public domain, a general procedure for a reaction it is commonly used in, such as a condensation reaction, would follow standard organic synthesis methodologies.

General Protocol for a Condensation Reaction:

-

Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an appropriate solvent (e.g., toluene, ethanol).

-

Reagent Addition : Add the second reactant and a catalyst (acidic or basic, depending on the specific reaction) to the flask.

-

Reaction Conditions : Heat the reaction mixture to the desired temperature and allow it to stir for the required amount of time. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and extract the product into an organic solvent.

-

Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using a suitable method, such as column chromatography or distillation.

-

Characterization : Characterize the purified product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Data and Spectra

Spectroscopic data for this compound is available from various sources, including the NIST WebBook and PubChem.[3] This data is essential for the identification and characterization of the compound.

Conclusion

This compound (CAS 7403-42-1) is a valuable chemical intermediate with a range of applications in pharmaceuticals, fine chemicals, and fragrances. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of this compound, empowering researchers and scientists to harness its potential while maintaining a high standard of safety.

References

-

National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemical Label. (n.d.). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-4-phenyl pentanone vetikon (Symrise). Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-Pentanone,4-methyl-4-phenyl-. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Methyl-4-phenyl-2-pentanone. Retrieved from [Link]

-

PubChem. (n.d.). Vetikon. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Substituted Pentanones

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations for screening the biological activities of substituted pentanones. This class of compounds, characterized by a five-carbon chain with a ketone functional group and various substitutions, has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of therapeutic potential. This document offers field-proven insights into experimental design, detailed protocols for key assays, and an exploration of the underlying molecular pathways, empowering researchers to effectively navigate the early stages of drug discovery.

The Rationale for Screening Substituted Pentanones: A Landscape of Therapeutic Promise

Substituted pentanones represent a versatile chemical scaffold with the potential to interact with a multitude of biological targets. Their diverse biological activities stem from the reactivity of the carbonyl group and the steric and electronic effects of their substituents. Preliminary research has highlighted their promise in several key therapeutic areas:

-

Anticancer Activity: Certain substituted pentanones have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of key signaling pathways like PI3K/AKT/MAPK, and the suppression of inflammatory mediators such as COX-2.[1]

-

Antimicrobial Properties: The pentanone backbone has been identified in compounds exhibiting inhibitory activity against a range of bacterial and fungal pathogens.[2][3][4] The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Antiviral Potential: Several studies have indicated that substituted pentanones and related compounds can interfere with viral replication cycles.[5][6][7][8] This can occur through various mechanisms, including the induction of host antiviral responses, such as the production of heat-shock proteins, and the modulation of signaling pathways like NF-κB that are often hijacked by viruses.[5]

Given this broad spectrum of potential activities, a systematic and robust screening cascade is essential to identify and characterize lead compounds for further development.

Foundational Steps: Synthesis and Characterization of a Substituted Pentanone Library

The journey of biological activity screening begins with a well-characterized compound library. The synthesis of substituted pentanones often involves established organic chemistry reactions, with the Claisen-Schmidt condensation being a frequently employed method for creating chalcone precursors, which can then be further modified.[9][10][11][12][13]

General Synthesis Strategy: An Exemplar Pathway

A common route to synthesize substituted pentanones involves the reaction of a substituted benzaldehyde with a ketone in the presence of a base. The resulting α,β-unsaturated ketone (a chalcone analogue) can then be subjected to further reactions, such as Michael addition or reduction, to generate a diverse library of substituted pentanones.

Experimental Workflow: Synthesis of a Chalcone Precursor

Caption: A generalized workflow for the synthesis of chalcone precursors to substituted pentanones.

The Imperative of Purity and Characterization

Before embarking on biological screening, the purity and structural integrity of each synthesized compound must be rigorously confirmed. This is a critical step to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

A Multi-tiered Approach to Biological Activity Screening

A hierarchical screening strategy is the most efficient method for identifying promising lead compounds. This typically involves initial broad-based primary screening to identify "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.

Experimental Workflow: A Tiered Screening Cascade

Caption: A logical progression for screening substituted pentanones, from initial hits to preclinical candidates.

In-Depth Protocols for Primary Screening Assays

The initial screening phase aims to cast a wide net to identify any potential biological activity. The choice of assays will be dictated by the therapeutic areas of interest.

Anticancer Activity Screening: Assessing Cytotoxicity

The foundational assay in anticancer drug discovery is the assessment of a compound's ability to inhibit cancer cell growth or induce cell death. The MTS assay is a robust and widely used colorimetric method for this purpose.

The choice of cancer cell lines is a critical experimental parameter. It is advisable to use a panel of cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of a compound's activity.[8][14][15] Furthermore, including cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes) can provide early insights into potential mechanisms of action and patient populations that might benefit from the compound.[4]

This protocol outlines the steps for determining the cytotoxic effects of substituted pentanones on a cancer cell line.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted pentanone stock solutions (in a suitable solvent like DMSO)

-

MTS reagent

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted pentanones in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTS reagent only).

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

-

Antimicrobial Activity Screening: Gauging Inhibitory Effects

The Kirby-Bauer disk diffusion method is a widely used qualitative screening method to assess the antimicrobial activity of novel compounds. For quantitative data, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial or fungal strains of interest

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Substituted pentanone stock solutions

-

Positive control antibiotic disks

-

Negative control (solvent) disks

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.[18]

-

-

Plate Inoculation:

-

Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[18]

-

-

Disk Application:

-

Incubation:

-

Invert the plates and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[19]

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

-

A larger zone of inhibition generally indicates greater antimicrobial activity.

-

Antiviral Activity Screening: Quantifying Viral Inhibition

The plaque reduction assay is a classic and reliable method for determining the ability of a compound to inhibit the replication of a virus.

Materials:

-

Confluent monolayer of a susceptible host cell line in 6- or 12-well plates

-

Virus stock of known titer

-

Serum-free medium

-

Substituted pentanone stock solutions

-

Overlay medium (e.g., medium containing methylcellulose or agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Infection:

-

Compound Treatment:

-

Remove the viral inoculum.

-

Add the overlay medium containing various concentrations of the substituted pentanones. Include a virus control (no compound) and a cell control (no virus, no compound).[2]

-

-

Incubation:

-

Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization:

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the 50% effective concentration (EC₅₀) from the dose-response curve.[22]

-

Delving Deeper: Investigating Mechanisms of Action

Once "hit" compounds are identified in primary screening, the next crucial step is to elucidate their mechanism of action. This involves investigating their effects on specific molecular pathways.

The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[6][23][24][25]

Signaling Pathway: The PI3K/AKT/mTOR Cascade

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell fate.

The NF-κB Pathway in Viral Infections

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune and inflammatory responses.[26][27] Many viruses have evolved strategies to manipulate this pathway to their advantage, either by suppressing the host immune response or by promoting viral gene expression and replication.[3][28][29] Therefore, compounds that modulate NF-κB activity can have significant antiviral potential.

Signaling Pathway: The NF-κB Activation Cascade

Caption: An overview of the canonical NF-κB signaling pathway, a central hub in the host antiviral response.

Data Presentation and Interpretation

The systematic and clear presentation of screening data is paramount for making informed decisions about which compounds to advance.

Tabulating Quantitative Data

Summarizing quantitative data, such as IC₅₀ and MIC values, in tables allows for easy comparison of the potency and spectrum of activity of different substituted pentanones.

Table 1: Representative Anticancer Activity Data for Substituted Pentanones

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) |

| Pentanone-A | 4-methoxy-phenyl | MCF-7 (Breast) | 12.5 |

| Pentanone-A | 4-methoxy-phenyl | A549 (Lung) | 25.8 |

| Pentanone-B | 3,4-dichloro-phenyl | MCF-7 (Breast) | 5.2 |

| Pentanone-B | 3,4-dichloro-phenyl | A549 (Lung) | 8.9 |

| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 |

| Doxorubicin | (Positive Control) | A549 (Lung) | 1.2 |

Table 2: Representative Antimicrobial Activity Data for Substituted Pentanones

| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Pentanone-C | 2-hydroxy-phenyl | 16 | 64 |

| Pentanone-D | 4-nitro-phenyl | 8 | 32 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Conclusion and Future Directions

The biological activity screening of substituted pentanones is a dynamic and promising area of drug discovery. This guide has provided a framework for a systematic and rigorous approach to identifying and characterizing novel therapeutic agents. By integrating rational synthesis, a tiered screening cascade, detailed in vitro assays, and mechanistic studies, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold. Future efforts should focus on expanding the diversity of substituted pentanone libraries, exploring novel biological targets, and leveraging in silico methods to predict activity and guide synthesis. The ultimate goal is the translation of these promising laboratory findings into novel therapeutics that can address unmet medical needs.

References

A comprehensive list of references is provided in the following section to support the technical claims and protocols outlined in this guide. Each reference includes the title, source, and a clickable URL for verification.

References

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. ResearchGate. [Link]

-

Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

-

ACS Omega. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances on viral manipulation of NF-κB signaling pathway. PMC - NCBI. [Link]

-

PubMed. (n.d.). PI3K/Akt signalling pathway and cancer. PubMed. [Link]

-

National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NCBI. [Link]

-

PubMed Central. (n.d.). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

PubMed. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Guidelines for clinical evaluation of anti‐cancer drugs. PMC - NCBI. [Link]

-

ResearchGate. (2025, August 7). PI3K/AKT Signaling pathway and cancer: An updated review. ResearchGate. [Link]

-

Taylor & Francis Online. (2024, October 22). The role of NF-κB signaling pathway in viral hepatitis and gastroenteritis: pathogenesis and therapeutic applications. Taylor & Francis Online. [Link]

-

Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]

-

ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of Ubiquitination in NF-κB Signaling during Virus Infection. PMC - NCBI. [Link]

-

AIR Unimi. (2021, August 5). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. AIR Unimi. [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

IP International Journal of Comprehensive and Advanced Pharmacology. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

-

Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. [Link]

-

Journal of Virology. (2021, November 23). Pseudorabies Virus Infection Triggers NF-κB Activation via the DNA Damage Response but Actively Inhibits NF-κB-Dependent Gene Expression. Journal of Virology. [Link]

-

ACS Omega. (2020, June 14). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. [Link]

-

AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

-

Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

-

MDPI. (n.d.). The Role of the Nuclear Factor-Kappa B (NF-κB) Pathway in SARS-CoV-2 Infection. MDPI. [Link]

-

Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. [Link]

-

IJPPR. (2024, June 30). A Comprehensive Review on Synthesis and Biological Activity of Chalcone. IJPPR. [Link]

-

MDPI. (n.d.). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. [Link]

-

YouTube. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]

-

PubMed Central. (n.d.). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. PubMed Central. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. blog.crownbio.com [blog.crownbio.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. asm.org [asm.org]

- 19. apec.org [apec.org]

- 20. woah.org [woah.org]

- 21. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 22. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. air.unimi.it [air.unimi.it]

- 24. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 25. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. mdpi.com [mdpi.com]

- 28. tandfonline.com [tandfonline.com]

- 29. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 4-Methyl-4-phenylpentan-2-one

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 4-Methyl-4-phenylpentan-2-one, a compound with limited publicly available toxicological data. The guide is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial experimental design to detailed mechanistic investigation. It emphasizes the importance of selecting relevant cell models and a multi-parametric approach to cytotoxicity assessment, integrating assays that probe metabolic activity, membrane integrity, and apoptotic pathways. Detailed, step-by-step protocols for key assays, including the MTT, LDH, and Caspase-3/7 assays, are provided. Furthermore, this guide underscores the principles of scientific integrity by explaining the rationale behind experimental choices and outlining a self-validating system of controls. Data interpretation, including the calculation of IC50 values, is discussed to provide a complete roadmap for the cytotoxicological profiling of novel or under-researched chemical entities.

Introduction: The Imperative for Cytotoxicity Profiling

This compound is a chemical compound for which the cytotoxic potential has not been extensively characterized. In drug discovery, chemical safety assessment, and biomedical research, the evaluation of a compound's effect on cell viability is a critical first step. In vitro cytotoxicity testing serves as a sensitive and efficient screening method to identify potential adverse biological effects of a substance on living cells.[1][2] This guide outlines a robust, tiered strategy for the comprehensive in vitro cytotoxicological assessment of this compound, adhering to internationally recognized principles for chemical safety testing.[1]

The primary objectives of this testing strategy are:

-

To determine the concentration-dependent effect of this compound on cell viability.

-

To establish a quantitative measure of cytotoxicity, typically the half-maximal inhibitory concentration (IC50).[3][4]

-

To elucidate the primary mechanism of cell death induced by the compound (e.g., necrosis or apoptosis).

This guide will provide the scientific rationale and detailed methodologies to achieve these objectives, ensuring a thorough and reliable assessment.

Experimental Design: A Foundation for Reliable Data

A well-designed experiment is paramount for generating reproducible and meaningful cytotoxicity data. The following sections detail the critical considerations for designing a comprehensive in vitro study for this compound.

Cell Line Selection: The Biological Context

The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[5][6] The selection should be guided by the potential application or exposure route of this compound. For a compound with unknown biological targets, a panel of cell lines representing different tissue origins is recommended.

Recommended Cell Lines:

-

Human Hepatocellular Carcinoma (HepG2): A well-characterized human liver cell line, suitable for assessing potential hepatotoxicity.

-

Human Dermal Fibroblasts (HDF): A primary-like cell line relevant for assessing dermal toxicity.

-

Human Lung Adenocarcinoma (A549): A common model for evaluating the effects of compounds on the respiratory system.

-

Mouse Fibroblasts (L929): An established standard cell line for general cytotoxicity testing.[7]

Justification for Selection: This panel provides a broad overview of potential target organs and includes both cancerous and non-cancerous cell lines to assess for any differential cytotoxicity.

Concentration Range and Exposure Time

A broad, logarithmically spaced range of concentrations should be tested to capture the full dose-response curve. A typical starting range for an unknown compound might be from 0.1 µM to 1000 µM. The exposure time is also a critical variable, with standard incubation periods of 24, 48, and 72 hours, allowing for the detection of both acute and delayed cytotoxic effects.[7]

Controls: The Self-Validating System

The inclusion of appropriate controls is essential for validating the assay results.

-

Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.

-

Untreated Control: Cells cultured in medium alone, representing 100% viability.

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin, cisplatin) to confirm the sensitivity of the cell line and the assay system.[8]

-

Assay-Specific Controls: Additional controls as required by the specific cytotoxicity assay being performed (e.g., background absorbance).

Tiered Assay Strategy: From Viability to Mechanism

A tiered approach, starting with general viability assays and progressing to more specific mechanistic assays, provides a comprehensive understanding of the cytotoxic profile of this compound.

Tier 1: Primary Cytotoxicity Screening

The initial tier focuses on assessing overall cell viability and identifying the cytotoxic concentration range.

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[9]

-

LDH Assay: Quantifies the release of lactate dehydrogenase, a marker of membrane damage and necrosis.[10]

By employing assays that measure distinct cellular processes, a more complete picture of the cytotoxic effect can be obtained.

Tier 2: Mechanistic Investigation

If significant cytotoxicity is observed in Tier 1, the next step is to investigate the underlying mechanism of cell death.

-

Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a specific marker for apoptosis.[11][12]

The following diagram illustrates the proposed tiered testing strategy:

Caption: Tiered approach for cytotoxicity assessment.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[9]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]

-

Treat cells with various concentrations of this compound and controls for 24, 48, or 72 hours.[13]

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[14]

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13][14]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

-

Measure the absorbance at 492 nm using a microplate reader.[13]

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[10]

Protocol:

-

Seed cells in a 96-well plate and treat as described for the MTT assay.

-

At the end of the treatment period, centrifuge the plate at 250 x g to pellet any detached cells.[15]

-

Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.[16]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 100 µL of the reaction mixture to each well containing the supernatant.[15]

-

Incubate the plate for 30 minutes at room temperature, protected from light.[10]

-

Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[16]

Caspase-3/7 Assay

This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.[11]

Protocol:

-

Seed cells in a white-walled 96-well plate and treat as described for the MTT assay.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

The workflow for a typical plate-based cytotoxicity assay is as follows:

Caption: General workflow for in vitro cytotoxicity assays.

Data Analysis and Interpretation

Calculation of Percentage Viability

The percentage of cell viability is calculated relative to the vehicle control:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Determination of IC50

The IC50 is the concentration of a compound that inhibits 50% of cell viability and is a standard measure of a compound's potency.[3][4] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

Data Presentation:

The results of the cytotoxicity assays should be summarized in a clear and concise table.

| Assay | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MTT | HepG2 | Data | Data | Data |

| HDF | Data | Data | Data | |

| A549 | Data | Data | Data | |

| L929 | Data | Data | Data | |

| LDH | HepG2 | Data | Data | Data |

| HDF | Data | Data | Data | |

| A549 | Data | Data | Data | |

| L929 | Data | Data | Data | |

| Caspase-3/7 | Selected | EC50 | EC50 | EC50 |

Note: For the Caspase-3/7 assay, the result is often expressed as EC50 (half-maximal effective concentration) for the induction of apoptosis.

Interpreting the Results

A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[7][18] By comparing the IC50 values from the MTT and LDH assays, initial mechanistic insights can be gained. For example, a low IC50 in the LDH assay concurrent with a higher IC50 in the MTT assay may suggest that necrosis is the primary mode of cell death. Conversely, a significant decrease in MTT reduction without a corresponding increase in LDH release may indicate a cytostatic effect or apoptosis, which can be confirmed with the Caspase-3/7 assay.

Conclusion

This technical guide provides a robust and scientifically sound framework for the in vitro cytotoxicity assessment of this compound. By following a tiered approach that incorporates multiple assays and relevant cell models, researchers can generate comprehensive and reliable data to characterize the cytotoxic potential of this compound. The detailed protocols and data analysis guidelines presented herein are designed to ensure the integrity and reproducibility of the findings, contributing to a thorough understanding of the biological effects of this compound.

References

-

Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

-

CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

-

YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

-

protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

-

protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

-

CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

-

Medical Device and Diagnostic industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

TSAR. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

RE-Place. (2014, September 26). OECD Test Guideline 487. Retrieved from [Link]

-

Malaysian Journal of Medicine and Health Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

-

graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

-

ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

-

Muse®. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

-

ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

-

ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. medium.com [medium.com]

- 3. clyte.tech [clyte.tech]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blog.johner-institute.com [blog.johner-institute.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 12. stemcell.com [stemcell.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

An In-Depth Technical Guide to the Olfactory Properties of 4-Methyl-4-phenylpentan-2-one

Introduction: The Olfactory Signature of a Versatile Ketone

4-Methyl-4-phenylpentan-2-one, known in the fragrance industry as Veticone, is a synthetic aroma chemical prized for its complex and appealing scent profile.[1] As a versatile ketone, it finds broad application in fine fragrances, cosmetics, and personal care products, where it imparts a unique character and enhances other aromatic components.[2][3] This technical guide provides a comprehensive analysis of the olfactory properties of this compound, grounded in established analytical techniques and sensory science principles. We will explore its distinct odor profile, delve into the rigorous methodologies required for its quantitative characterization, and outline the forward-looking approaches to understanding its interaction with the human olfactory system at a molecular level. This document is designed to serve as a vital resource for professionals engaged in fragrance research, product development, and the study of olfaction.

Section 1: Physicochemical and Qualitative Olfactory Profile

Understanding the foundational properties of an aroma chemical is the first step in a comprehensive olfactory analysis. These characteristics dictate its behavior in formulations and its initial perception by the human nose.

1.1: Chemical Identity and Properties

This compound is a colorless to pale yellow liquid.[1] Its identity and key physical properties, crucial for formulation and stability testing, are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Common Name | Veticone, Vetikon | [5][6] |

| CAS Number | 7403-42-1 | |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [2] |

| Boiling Point | 252 °C at 760 mmHg | [1][6] |

| Refractive Index | 1.5080 - 1.5120 (@ 20°C) | [1] |

| Specific Gravity | 0.9700 - 0.9760 (d20/4) | [5] |

| Synthesis | Friedel-Crafts alkylation of Benzene with Mesityl oxide | [1] |